

Application Notes and Protocols for Measuring the Anti-Cancer Activity of SJ3149

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Compound of Interest

Compound Name: SJ3149

Cat. No.: B11928180

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Introduction

SJ3149 is a potent and selective molecular glue degrader that targets Casein Kinase 1 alpha (CK1 α), a protein implicated in various cancers.[1][2] Its mechanism of action involves hijacking the body's natural protein disposal system to specifically degrade CK1 α , leading to broad antiproliferative activity across a range of cancer cell lines.[3] Notably, the anti-cancer effects of **SJ3149** are significantly correlated with the activation of the p53 signaling pathway, suggesting its particular utility in cancers with wild-type TP53.[2][4]

These application notes provide a comprehensive overview of key assays and detailed protocols to effectively measure the anti-cancer activity of **SJ3149**, both in vitro and in vivo.

Data Presentation

In Vitro Efficacy of SJ3149

The following table summarizes the in vitro activity of **SJ3149** in the MOLM-13 acute myeloid leukemia (AML) cell line.

Parameter	Cell Line	Value	Assay
IC50	MOLM-13	14 nM	Cell Viability (CellTiter-Glo)
DC50	MOLM-13	11 nM	CK1α Protein Degradation
Dmax	MOLM-13	88%	CK1α Protein Degradation

- IC50 (Half-maximal inhibitory concentration): The concentration of **SJ3149** required to inhibit the growth of MOLM-13 cells by 50%.[\[1\]](#)[\[5\]](#)
- DC50 (Half-maximal degradation concentration): The concentration of **SJ3149** required to degrade 50% of the target protein (CK1α).[\[1\]](#)[\[5\]](#)
- Dmax (Maximum degradation): The maximum percentage of CK1α degradation achieved with **SJ3149** treatment.[\[1\]](#)[\[5\]](#)

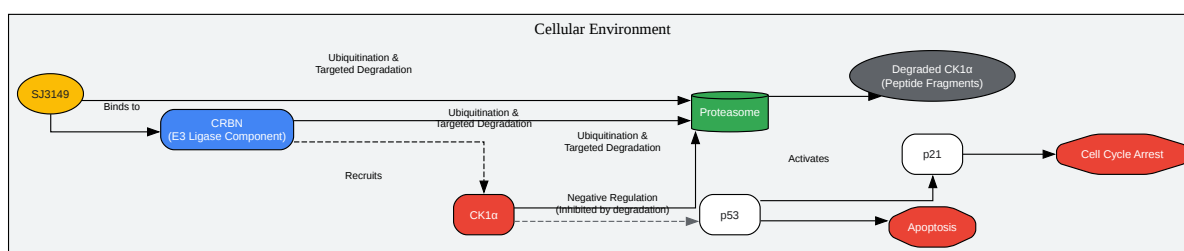
In Vivo Efficacy of SJ3149

The following table outlines the parameters for an in vivo study demonstrating the efficacy of **SJ3149** in a mouse xenograft model.

Parameter	Details
Animal Model	NSG mice transplanted with MOLM-13 cells
Drug	SJ3149
Dosage	50 mg/kg
Administration	Intraperitoneal (i.p.) injection
Frequency	Once or twice daily for 2 days
Endpoint	Measurement of CK1 α protein levels in isolated human cells from bone marrow

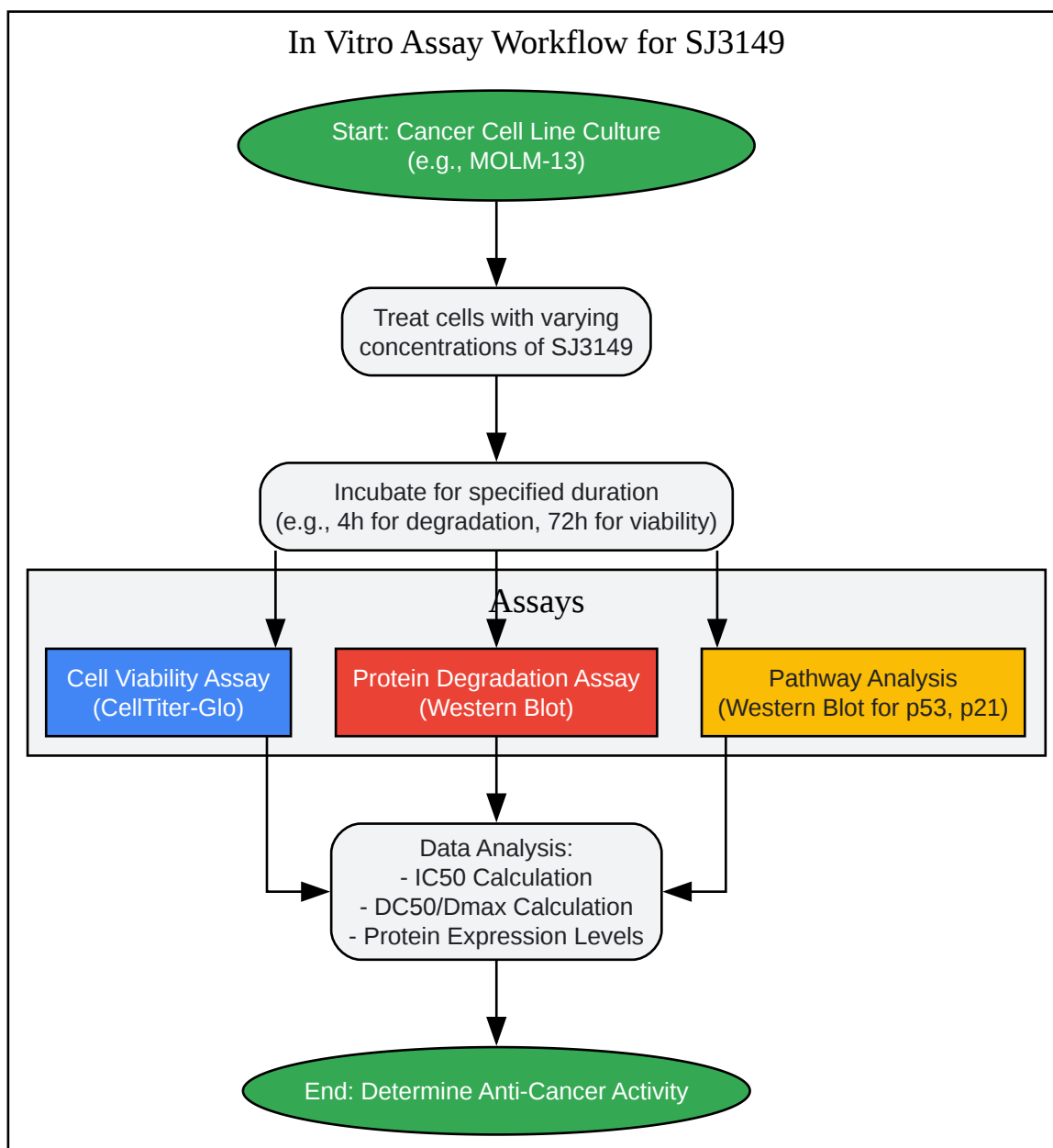
Result: SJ3149 significantly degrades CK1 α protein levels in this in vivo model, with a twice-daily dosing regimen showing stronger degradation.[1][5]

Mandatory Visualizations



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Caption: Mechanism of action of **SJ3149** leading to anti-cancer effects.



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Caption: General workflow for in vitro evaluation of **SJ3149**.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

- Cancer cell lines (e.g., MOLM-13)
- Cell culture medium and supplements
- **SJ3149** stock solution (in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Protocol:

- Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **SJ3149** in culture medium. Add the desired concentrations of **SJ3149** to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis:

- Subtract the average background luminescence (no-cell control) from all other readings.
- Normalize the data to the vehicle control (set as 100% viability).
- Plot the normalized viability against the log of the **SJ3149** concentration and fit a dose-response curve to determine the IC50 value.

Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of CK1 α and assess the activation of the p53 pathway through changes in p53 and p21 protein levels.

Materials:

- Cancer cell lines (e.g., MOLM-13)
- **SJ3149** stock solution (in DMSO)
- 6-well plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-CK1 α , anti-p53, anti-p21, anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of **SJ3149** (e.g., 1 nM to 10 μ M) for 4 hours.^[1] Include a vehicle control.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer on ice for 30 minutes.
 - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatants (protein lysates).
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts and prepare samples with Laemmli buffer.
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the ECL substrate to the membrane.

- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β -actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of **SJ3149**.

Materials:

- Immunocompromised mice (e.g., NSG mice)
- MOLM-13 cancer cells
- Matrigel (optional)
- **SJ3149**
- Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[5]
- Calipers for tumor measurement

Protocol:

- Tumor Implantation:
 - Subcutaneously inject a suspension of MOLM-13 cells (e.g., 5×10^6 cells in 100 μ L PBS, with or without Matrigel) into the flank of each mouse.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment:
 - Randomize the mice into treatment and control groups.

- Administer **SJ3149** (e.g., 50 mg/kg) or vehicle via intraperitoneal injection once or twice daily.[1]
- Tumor Monitoring:
 - Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
 - At the end of the study (e.g., after 2 days for degradation studies or when tumors in the control group reach a predetermined size for efficacy studies), euthanize the mice.
 - Excise the tumors and weigh them.
 - For protein degradation analysis, isolate human cells from the bone marrow and perform Western blotting for CK1α.[6]
 - Analyze the tumor growth inhibition by comparing the tumor volumes and weights between the treated and control groups. Plot tumor volume over time to visualize the treatment effect.

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